molecular formula C11H17NO2 B13619260 4-(Diethylamino)-2-methoxyphenol CAS No. 50853-64-0

4-(Diethylamino)-2-methoxyphenol

Cat. No.: B13619260
CAS No.: 50853-64-0
M. Wt: 195.26 g/mol
InChI Key: RGWUGDXIWBDWKO-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-methoxyphenol, also known as 4-(Diethylamino)guaiacol, is a phenolic compound that serves as a specialized substrate for the enzyme tyrosinase. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making this compound highly valuable in dermatological and cosmetic research for studying skin pigmentation mechanisms and for the screening of potential tyrosinase inhibitors as skin-lightening agents [https://pubs.acs.org/doi/10.1021/acs.jafc.9b01114]. Its mechanism of action involves being hydroxylated by tyrosinase, leading to the formation of a colored product, which allows researchers to easily monitor and quantify enzymatic activity in spectrophotometric assays. This property makes it an essential tool for kinetic studies and for evaluating the efficacy of anti-melanogenic compounds. Furthermore, its derivatives are of interest in the synthesis of more complex molecules. This product is provided as a high-purity solid for laboratory use and is intended For Research Use Only, not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50853-64-0

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-(diethylamino)-2-methoxyphenol

InChI

InChI=1S/C11H17NO2/c1-4-12(5-2)9-6-7-10(13)11(8-9)14-3/h6-8,13H,4-5H2,1-3H3

InChI Key

RGWUGDXIWBDWKO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways to 4-(Diethylamino)-2-methoxyphenol and its Derivatives

Strategies for Aromatic Ring Functionalization

The functionalization of the aromatic ring is a cornerstone of synthesizing substituted phenols like this compound. Guaiacol (B22219) (2-methoxyphenol), a readily available, naturally occurring compound, often serves as a starting material. nih.govrsc.orgwikipedia.org The synthesis of derivatives of 2-methoxyphenol can be achieved through various methods, including the acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol. nih.gov This approach allows for the generation of aryl-substituted guaiacol derivatives. nih.gov

Another strategy involves the functionalization of pre-existing aromatic compounds. For instance, the synthesis of 5-bromo-2-methoxyphenol (B1267044) utilizes o-methoxyphenol as a starting material. The process involves acetylation of the phenolic hydroxyl group, followed by bromination and subsequent deacetylation. google.com Furthermore, a bismuth(V)-mediated C–O arylation of guaiacols has been developed to synthesize 2-arylphenols, showcasing a novel approach to functionalizing the strong C–O bond. nih.govacs.org

Traditional methods for phenol (B47542) synthesis, which can be adapted for substituted phenols, include nucleophilic aromatic substitution of aryl halides, transition-metal-catalyzed processes, and the hydrolysis of diazo compounds. rsc.orgorganic-chemistry.org However, these methods can have limitations such as harsh reaction conditions and the use of toxic reagents. rsc.org

Amine Group Incorporation Techniques, including Mannich Reactions

The introduction of the diethylamino group onto the phenol ring is a critical step. One of the most prominent methods for aminoalkylation is the Mannich reaction. wikipedia.orgbeilstein-journals.orgyoutube.com This three-component reaction involves the condensation of a compound with an active hydrogen (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine (in this case, diethylamine). wikipedia.orgbeilstein-journals.orgyoutube.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the nucleophilic aromatic ring. wikipedia.orgyoutube.com Variations of the Mannich reaction, including modified versions where the C-H acid is replaced by electron-rich aromatic compounds like phenols, are widely used in the synthesis of biologically active molecules. beilstein-journals.org

Alternative methods for incorporating the diethylamino group include the reductive alkylation of an aminophenol with acetaldehyde (B116499) in the presence of a catalyst and hydrogen. google.comgoogle.com For example, 3-(diethylamino)phenol can be synthesized from m-aminophenol through this process. google.com Other approaches involve the ethylation of an aminophenol using ethyl chloride or diethyl sulfate (B86663). google.comgoogle.com

Ether Group Formation Methodologies

The formation of the methoxy (B1213986) group, an ether linkage, on the phenolic ring is typically achieved through Williamson ether synthesis or related methods. This involves the reaction of a phenoxide ion with a methylating agent like dimethyl sulfate or a methyl halide. wikipedia.org For instance, guaiacol itself can be produced by the methylation of catechol. wikipedia.org The synthesis of 2-methoxyphenol derivatives often starts from compounds already containing the methoxy group, such as vanillin (B372448) or other guaiacol derivatives. researchgate.netresearchgate.net The selective mono-demethylation of a dimethoxy compound can also be employed to generate a free hydroxyl group alongside a methoxy group. wikipedia.org

Nucleophilic Substitution Reactions in Derivatization

Derivatization of the this compound core often involves nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comlibretexts.orglibretexts.org In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The presence of electron-donating groups, such as the diethylamino and methoxy groups, can influence the reactivity and regioselectivity of these substitutions. Conversely, the presence of strongly electron-withdrawing groups at ortho or para positions can significantly activate the aryl halide towards nucleophilic attack. libretexts.orglibretexts.org

The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl ≈ Br > I, as the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. rsc.org This principle is applied in the synthesis of various substituted aromatic compounds. While simple aryl halides are generally unreactive towards nucleophiles, activated systems undergo substitution more readily. libretexts.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance. This involves the use of environmentally benign reaction conditions and the development of more sustainable synthetic routes.

Environmentally Benign Reaction Conditions

Efforts to develop greener synthetic methods for substituted phenols focus on several key areas. One approach is the use of less hazardous solvents and reagents. sustainability-directory.com For example, water has been explored as a solvent for reactions like the synthesis of Schiff bases from vanillin, which is a 2-methoxy-4-substituted phenol. researchgate.net The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also lead to high product yields. researchgate.net

Another green strategy is the use of catalysts to improve reaction efficiency and reduce waste. rsc.org For instance, the ipso-hydroxylation of arylboronic acids to phenols can be achieved using aqueous hydrogen peroxide as a green oxidant, avoiding the need for harsh or toxic reagents. rsc.orgorganic-chemistry.org This method can be performed under mild conditions and often does not require chromatographic purification. rsc.org

Solvent Minimization and Alternative Media

In recent years, significant efforts have been made to develop more environmentally friendly synthetic methods, including those for the production of this compound and related compounds. This has led to a focus on minimizing the use of hazardous organic solvents and exploring alternative reaction media.

Green chemistry principles are increasingly being applied to pharmaceutical and chemical synthesis to reduce environmental impact. mdpi.com Strategies include the use of safer solvents, solvent-free reactions, and the development of processes that are more energy-efficient. mdpi.comnih.gov For instance, the "best solvent is no solvent" philosophy has been successfully applied in some syntheses, promoting reactions in the absence of traditional solvents. nih.gov

Alternative media such as water, supercritical fluids like carbon dioxide (scCO₂), and ionic liquids are being investigated as replacements for volatile organic compounds (VOCs). mdpi.com Water is a particularly attractive solvent due to its non-toxic and non-flammable nature. mdpi.com Supercritical CO₂ is another promising alternative, valued for its non-toxic, non-flammable, and readily available characteristics. mdpi.com Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, often at room temperature and with minimal solvent use, is also gaining traction as a sustainable synthetic approach. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to solvent minimization by reducing the need for intermediate purification steps that often require large volumes of solvents. nih.gov Furthermore, the use of microwave irradiation can accelerate reaction rates, potentially leading to lower energy consumption and the use of less solvent. nih.gov

Advanced Derivatization and Functionalization Strategies

The chemical structure of this compound offers multiple sites for derivatization and functionalization, allowing for the synthesis of a wide range of new compounds with potentially interesting properties. These modifications can be targeted at the phenolic hydroxyl group, the diethylamino moiety, the methoxy group, or the aromatic ring itself.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that can undergo a variety of chemical transformations. Common reactions include etherification and esterification. For example, the hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions can be used to introduce a wide range of substituents, thereby modifying the physical and chemical properties of the parent molecule.

The synthesis of related phenolic compounds often involves the protection of the hydroxyl group to prevent unwanted side reactions during subsequent synthetic steps. iastate.edu For instance, acetylation is a common method for protecting phenolic hydroxyl groups. iastate.edu

Reactions Involving the Diethylamino Moiety

The diethylamino group is another site for chemical modification. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. This allows for reactions such as quaternization, where the nitrogen atom is alkylated to form a quaternary ammonium (B1175870) salt. The diethylamino group can also be oxidized or participate in other transformations typical of tertiary amines.

The synthesis of secondary amines, which are structurally related to the diethylamino group, can be achieved through the reduction of Schiff bases formed by the condensation of primary amines and aldehydes. mdpi.com This highlights a potential synthetic route for modifying the amino group in similar structures.

Modifications of the Methoxy Group

The methoxy group on the aromatic ring can be modified, most commonly through demethylation to yield the corresponding catechol derivative. rsc.org This transformation is significant as it can alter the biological activity and chemical reactivity of the molecule.

Several reagents have been developed for the demethylation of aromatic methyl ethers. organic-chemistry.org Boron tribromide (BBr₃) is a classic reagent for this purpose, although it can require protection of other functional groups to avoid side reactions. rsc.org Newer methods, such as those using 2-(diethylamino)ethanethiol, have been developed to offer milder and more selective demethylation conditions. organic-chemistry.orggoogle.com Tris(pentafluorophenyl)boran (BCF) in the presence of a silyl (B83357) hydride represents another modern approach to demethylation. rsc.org

The following table summarizes some reagents used for the demethylation of aromatic methyl ethers:

ReagentConditionsReference
Boron tribromide (BBr₃)Dichloromethane, -20 °C to room temperature rsc.org
2-(Diethylamino)ethanethiol- organic-chemistry.orggoogle.com
Tris(pentafluorophenyl)boran (BCF) / Silyl hydride- rsc.org
Pyridinium chloride- google.com
Aluminum chlorideOrganic solvent google.com

Electrophilic and Nucleophilic Aromatic Substitution on the Phenolic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the ring. makingmolecules.commasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. numberanalytics.com The existing substituents on the ring—the hydroxyl, methoxy, and diethylamino groups—are all electron-donating and thus activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. makingmolecules.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. oneonta.edu

For example, the nitration of a similar compound, 4-methoxyphenol (B1676288), with nitrous acid in an acidic solution yields 4-methoxy-2-nitrophenol, demonstrating the directing effect of the existing substituents. rsc.org The mechanism of EAS typically involves the generation of a strong electrophile, followed by its attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), and finally, the loss of a proton to restore aromaticity. makingmolecules.comnumberanalytics.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org In the case of this compound, the electron-donating groups would disfavor a classical SNAr reaction. However, if the ring were modified to include potent electron-withdrawing groups, such as nitro groups, it could become susceptible to nucleophilic attack. wikipedia.org

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgnumberanalytics.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction. masterorganicchemistry.comnumberanalytics.com

Functionalization through Coupling Chemistry

Modern cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the extensive functionalization of aromatic rings. These reactions typically employ a transition metal catalyst, most commonly palladium.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyoutube.com To utilize this reaction, this compound would first need to be converted into an aryl halide or triflate. This would then allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups. organic-chemistry.orgnih.gov

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgrsc.org Similar to the Suzuki coupling, this would require prior conversion of this compound to an aryl halide or triflate. The Heck reaction is particularly useful for introducing alkenyl substituents onto the aromatic ring. The catalytic cycle also proceeds through oxidative addition, migratory insertion of the alkene, and subsequent elimination steps. libretexts.org

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org This method would allow for the introduction of alkynyl moieties onto the aromatic ring of a halogenated derivative of this compound.

The following table provides a summary of these key coupling reactions:

Coupling ReactionReactantsCatalyst/ReagentsProductReference
Suzuki-MiyauraAryl halide/triflate + Organoboron compoundPd catalyst, BaseBiaryl, etc. libretexts.orgorganic-chemistry.orgyoutube.com
HeckAryl halide/triflate + AlkenePd catalyst, BaseSubstituted alkene organic-chemistry.orgwikipedia.orgrsc.org
SonogashiraAryl halide/triflate + Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseAryl alkyne organic-chemistry.orgwikipedia.orglibretexts.org

Advanced Spectroscopic and Structural Analysis Methodologies

Vibrational Spectroscopy for Molecular Dynamics and Bond Analysis

Vibrational spectroscopy is essential for identifying the functional groups and analyzing the bond vibrations within the 4-(Diethylamino)-2-methoxyphenol molecule.

Fourier Transform Infrared (FT-IR) spectroscopy would be employed to identify the characteristic vibrational modes of this compound. The FT-IR spectrum is expected to show distinct absorption bands corresponding to the various functional groups present in the molecule. For instance, the O-H stretching vibration of the phenolic group would likely appear as a broad band in the 3400-3200 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the diethylamino group would be observed around 3100-2850 cm⁻¹. The C-O stretching of the methoxy (B1213986) group and the phenolic C-O bond would produce strong bands in the 1260-1000 cm⁻¹ region. researchgate.netokstate.edu The substitution pattern on the benzene (B151609) ring would influence the position of the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. okstate.edu

Table 1: Hypothetical FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 (broad) O-H Stretch Phenolic -OH
2970-2850 C-H Stretch Diethylamino & Methoxy
~1600 C=C Stretch Aromatic Ring
~1510 C=C Stretch Aromatic Ring
~1250 C-N Stretch Diethylamino
~1230 Asymmetric C-O-C Stretch Methoxy
~1040 Symmetric C-O-C Stretch Methoxy

Raman spectroscopy would serve as a complementary technique to FT-IR. It is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring's C=C stretching vibrations would be expected to produce strong Raman signals. This technique could provide further insights into the skeletal vibrations of the molecule, which are often weak in FT-IR spectra.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques are used to study the electronic transitions and photophysical processes of this compound.

The UV-Vis absorption spectrum of this compound in various solvents would reveal information about its electronic transitions. The presence of the electron-donating diethylamino and methoxy groups, along with the phenolic hydroxyl group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. researchgate.net The spectrum would likely exhibit π → π* transitions characteristic of the aromatic system, and the position and intensity of these bands could be sensitive to solvent polarity. researchgate.netnih.gov

Table 2: Hypothetical UV-Vis Absorption Maxima for this compound

Solvent λ_max 1 (nm) Molar Absorptivity (ε) λ_max 2 (nm) Molar Absorptivity (ε)
Hexane Data not available Data not available Data not available Data not available
Ethanol Data not available Data not available Data not available Data not available

Fluorescence spectroscopy would be utilized to investigate the emission properties of this compound after it absorbs light. The fluorescence spectrum would show the wavelengths at which the molecule emits light, and the quantum yield would quantify the efficiency of the fluorescence process. nih.govresearchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, would provide information about the structural relaxation in the excited state. The fluorescence properties are often highly dependent on the solvent environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. Both ¹H and ¹³C NMR would be essential for the complete structural assignment of this compound.

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the aromatic region (~6.0-7.5 ppm), with their splitting patterns providing information about their relative positions on the ring. The phenolic -OH proton would likely be a broad singlet, with its chemical shift being solvent and concentration-dependent. mdpi.com The ethyl protons of the diethylamino group would show a characteristic quartet and triplet pattern, and the methoxy protons would appear as a singlet.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the aromatic carbons would confirm the substitution pattern, and the signals for the carbons of the diethylamino and methoxy groups would appear in the aliphatic region of the spectrum. nih.govnih.gov

Table 3: Hypothetical ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
-OH Data not available s (broad) -
Ar-H Data not available m -
-OCH₃ Data not available s -
-NCH₂CH₃ Data not available q ~7

Table 4: Hypothetical ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (ppm)
C-OH Data not available
C-OCH₃ Data not available
C-N Data not available
Aromatic C Data not available
-OCH₃ Data not available
-NCH₂CH₃ Data not available

Proton (¹H) NMR Techniques

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the diethylamino group. The chemical shift (δ), integration, and multiplicity of these signals are key to assigning them to specific protons in the structure. For instance, a related compound, 4-((benzylamino)methyl)-2-methoxyphenol, has been analyzed using ¹H NMR, providing a basis for predicting the spectral features of this compound. chegg.comchegg.com

Table 1: Predicted ¹H NMR Data for this compound This table presents predicted data based on known chemical shift ranges for similar functional groups.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (C3-H) 6.5 - 6.8 Doublet 1H
Aromatic-H (C5-H) 6.3 - 6.6 Doublet of doublets 1H
Aromatic-H (C6-H) 6.7 - 7.0 Doublet 1H
Methoxy (-OCH₃) 3.8 - 4.0 Singlet 3H
Methylene (B1212753) (-CH₂CH₃) 3.2 - 3.5 Quartet 4H
Methyl (-CH₂CH₃) 1.1 - 1.3 Triplet 6H
Phenolic (-OH) 4.5 - 5.5 Singlet (broad) 1H

Carbon (¹³C) NMR Techniques

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, carbons bonded to electronegative atoms like oxygen will appear at a higher chemical shift (downfield). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. uvic.ca

Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted data based on known chemical shift ranges for similar functional groups.

Carbon Environment Predicted Chemical Shift (δ, ppm)
C1 (C-OH) 145 - 150
C2 (C-OCH₃) 148 - 153
C3 110 - 115
C4 (C-N) 140 - 145
C5 105 - 110
C6 115 - 120
Methoxy (-OCH₃) 55 - 60
Methylene (-CH₂) 45 - 50
Methyl (-CH₃) 12 - 15

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information that is invaluable for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, COSY would reveal the coupling between adjacent aromatic protons and between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). sdsu.eduyoutube.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). youtube.comyoutube.com This information is crucial for piecing together the molecular structure by connecting different spin systems. For example, the methoxy protons would show an HMBC correlation to the C2 carbon, and the methylene protons of the diethylamino group would show correlations to the C4 carbon of the aromatic ring.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph, before being introduced into the mass spectrometer. albany.edu Electron Ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be key to its identification. Common fragmentation pathways for aromatic amines and phenols include cleavage of the C-N bond and loss of alkyl groups. nih.govlibretexts.org The fragmentation of similar structures, such as methamphetamine, has been studied in detail, providing insights into the expected fragmentation of this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing compounds that are not volatile enough for GC-MS. nih.govmendelnet.cz For this compound, reverse-phase HPLC could be used for separation, followed by detection using a mass spectrometer. sielc.com Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that often results in a prominent protonated molecule [M+H]⁺, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be used to further fragment this ion to obtain structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. researchgate.netnih.gov This is a significant advantage over standard mass spectrometry. For this compound, HRMS could be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, techniques like single crystal X-ray diffraction and Hirshfeld surface analysis provide a detailed picture of its crystalline architecture and the non-covalent forces that govern it.

Single Crystal X-ray Diffraction for Crystal Structure Analysis

For a compound like this compound, this analysis would reveal the planarity of the phenyl ring, the orientation of the methoxy and diethylamino substituents, and the specific bond parameters. While specific crystallographic data for this compound is not detailed in the provided search results, analysis of closely related compounds, such as (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol, has been successfully performed using this method. acs.orgshimadzu.com The typical data obtained from such an analysis provides a foundational understanding of the compound's solid-state conformation.

Crystallographic ParameterInformation Provided
Crystal SystemThe symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). slideshare.net
Space GroupThe specific symmetry elements of the crystal. photonics.com
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal lattice. slideshare.net
Z ValueThe number of molecules in the unit cell. slideshare.net
Bond Lengths & AnglesPrecise measurements of the distances and angles between atoms.
Torsion AnglesDescribes the conformation of flexible parts of the molecule, like the diethylamino group.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Networks

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. The resulting surface provides a unique fingerprint of the molecular environment.

This analysis is crucial for understanding how molecules of this compound would pack in a crystal. It identifies and breaks down the types of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. rubiconscience.com.au For instance, analysis of related structures reveals the prevalence of H···H, C···H/H···C, and O···H/H···O interactions. photonics.com The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For the related 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the analysis showed that H···H contacts comprised over 50% of the interactions, indicating the dominance of van der Waals forces in its packing. photonics.com A similar analysis for this compound would likely highlight the roles of the hydroxyl group as a hydrogen bond donor and the nitrogen and oxygen atoms as potential acceptors.

Interaction TypeTypical ContributionDescription
H···H~50.4%Represents van der Waals forces and is often the most significant contributor to the crystal packing. photonics.com
C···H / H···C~37.9%Indicates C-H···π interactions or other weak C-H contacts. photonics.com
O···H / H···O~5.1%Highlights the presence of hydrogen bonds or other close oxygen-hydrogen contacts. photonics.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. lu.sewikipedia.org The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. psu.edu

Since the binding energy is characteristic of a specific element and its oxidation state, XPS provides a "fingerprint" of the surface chemistry. lu.se For this compound, an XPS analysis would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s peaks would provide detailed information about the bonding environments. For example, the C 1s spectrum could be deconvoluted into separate peaks corresponding to C-C/C-H bonds in the phenyl ring and ethyl groups, C-N bonds of the diethylamino group, and C-O bonds of the methoxy and hydroxyl groups. researchgate.net Similarly, the O 1s spectrum would distinguish between the oxygen in the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Core LevelExpected Chemical States for this compound
C 1sAromatic C-C/C-H, Aliphatic C-C/C-H, C-N (amino), C-O (hydroxyl), C-O (methoxy)
O 1sC-O-H (hydroxyl), C-O-C (methoxy)
N 1s(CH₃CH₂)₂-N-Ar (tertiary amine)

Diffuse Reflectance Spectroscopy (DRS) for Light Absorption Behavior

Diffuse Reflectance Spectroscopy (DRS) is an analytical technique used to study the optical properties of materials, particularly powders and other solids with irregular surfaces. Instead of measuring transmitted light like in conventional absorption spectroscopy, DRS measures the light that is diffusely scattered from the sample surface. This technique is highly valuable for solid samples where transmission measurements are impractical.

The collected diffuse reflectance spectrum can be transformed using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient of the material. slideshare.net This allows for the analysis of electronic transitions within the compound. For a semiconducting or light-absorbing organic material like this compound, DRS in the UV-Visible range can be used to determine its optical band gap (Eg). acs.org The band gap is the energy difference between the valence band and the conduction band and is a critical parameter for understanding the material's electronic and photocatalytic properties. photonics.com The analysis involves creating a Tauc plot, where the transformed data is plotted against photon energy, and the linear portion of the curve is extrapolated to the energy axis to find the band gap. slideshare.net Studies on various phenolic compounds have shown characteristic absorption features that can be identified using this method.

MeasurementDerived ParameterSignificance
Diffuse Reflectance (R) vs. WavelengthKubelka-Munk Function F(R)Transforms reflectance into a value proportional to the absorption coefficient. slideshare.net
Tauc Plot: (F(R) * hν)^(1/γ) vs. hνOptical Band Gap (Eg)Determines the minimum energy required to excite an electron to a higher energy state, indicating the material's light absorption threshold.

Theoretical and Computational Chemistry of 4 Diethylamino 2 Methoxyphenol

Quantum Chemical Investigations of Molecular Structure and Conformation

No specific studies employing Density Functional Theory (DFT) to optimize the geometry of 4-(Diethylamino)-2-methoxyphenol could be identified. Such an analysis would typically involve calculations using various functionals and basis sets to determine the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Information regarding the analysis of the ground and excited state geometries of this compound is not present in the available literature. This type of study is crucial for understanding the molecule's photochemical properties and its behavior upon absorption of light.

Electronic Properties and Reactivity Descriptors

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is fundamental for predicting the molecule's electronic transitions, chemical reactivity, and kinetic stability. The HOMO-LUMO energy gap is a critical parameter that would be determined through such a study.

There are no available studies that present a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface, thereby identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other chemical species.

A Natural Bond Orbital (NBO) analysis, which provides insight into intramolecular and intermolecular bonding and charge transfer interactions, has not been specifically conducted for this compound according to a review of scientific databases. This analysis would elucidate the nature of the electronic delocalization and the stability arising from hyperconjugative interactions within the molecule.

Global Chemical Reactivity Descriptors (e.g., chemical stability)

Ionization Potential (I) : The energy required to remove an electron from a molecule. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A) : The energy released when a molecule accepts an electron. It is approximated as A ≈ -E(LUMO).

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO energy gap are considered "hard" and are generally more stable and less reactive. researchgate.net It is calculated as η = (I - A) / 2.

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy needed to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration; related to stability.
Chemical Potential (μ)μ = -(I + A) / 2Electron escaping tendency.
Electrophilicity Index (ω)ω = μ² / (2η)Capacity to accept electrons.

Intermolecular Interactions and Hydrogen Bonding Studies

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak interactions within and between molecules. youtube.com These interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining molecular conformation, crystal packing, and interactions with other molecules. NCI plots graphically represent these interactions, typically color-coding them to distinguish between strong attractive forces (like hydrogen bonds, shown in blue), weak van der Waals interactions (green), and repulsive steric clashes (red). youtube.com

For this compound, NCI analysis would reveal key interactions. The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen of the methoxy (B1213986) group (-OCH₃) and the nitrogen of the diethylamino group (-N(CH₂)₂) can act as hydrogen bond acceptors. Hirshfeld surface analysis, a related method performed on a similar phenol (B47542) derivative, confirms that H···H, C···H/H···C, and O···H/H···O contacts are the most significant intermolecular interactions governing the crystal structure. researchgate.net These findings underscore the importance of both hydrogen bonding and weaker van der Waals forces in the solid-state architecture of such compounds.

Intramolecular and Intermolecular Hydrogen Bonding Mechanisms

The structure of this compound allows for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of the adjacent methoxy group. This type of interaction is common in ortho-substituted phenols and creates a stable six-membered ring-like structure. Computational studies on similar molecules show that upon photoexcitation to the first excited state (S₁), the strength of this intramolecular hydrogen bond is often enhanced. acs.org This strengthening is a key driver for subsequent photochemical processes. acs.org

Intermolecular Hydrogen Bonding: The hydroxyl group can also participate in intermolecular hydrogen bonding with solvent molecules or with other molecules of this compound. In protic solvents, the solvent molecules can form hydrogen bonds with the solute, influencing its photophysical properties. Furthermore, the nitrogen atom of the diethylamino group can act as a hydrogen bond acceptor. The balance between intra- and intermolecular hydrogen bonding can be influenced by the solvent environment and concentration.

Photophysical Mechanism Simulations

Excited State Intramolecular Proton Transfer (ESIPT) Pathways

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred within the same molecule after it absorbs light. acs.orgnih.gov This process typically occurs in molecules that possess a pre-existing intramolecular hydrogen bond. For this compound, the process would involve the transfer of the proton from the phenolic -OH group (the proton donor) to a nearby acceptor site, such as the methoxy oxygen, upon excitation to the S₁ state.

The ESIPT process is often ultrafast and leads to the formation of a transient keto-tautomer, which has different electronic and emission properties compared to the initial enol form. This results in a large separation between the absorption and emission wavelengths, known as a Stokes shift. nih.gov Theoretical simulations indicate that the enhancement of the intramolecular hydrogen bond in the excited state facilitates the ESIPT process by lowering the energy barrier for the proton transfer. acs.orgpku.edu.cn

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Processes

Intramolecular Charge Transfer (ICT): Upon photoexcitation, many molecules with electron-donating and electron-accepting groups exhibit Intramolecular Charge Transfer (ICT). In this compound, the diethylamino group is a strong electron donor, while the phenol ring system acts as the electron acceptor. Excitation with light promotes an electron from the HOMO, largely localized on the donor group, to the LUMO, localized on the acceptor part of the molecule. This charge redistribution creates an excited state with a significantly larger dipole moment than the ground state. pku.edu.cn

Twisted Intramolecular Charge Transfer (TICT): For molecules with flexible components, such as the diethylamino group, a further relaxation process known as Twisted Intramolecular Charge Transfer (TICT) can occur. Following the initial ICT, the diethylamino group can rotate around the C-N single bond. This twisting leads to a new, highly polarized, and geometrically relaxed excited state called the TICT state. The TICT state is often non-emissive or weakly emissive, providing an efficient non-radiative decay channel back to the ground state.

In molecules capable of both ESIPT and ICT/TICT, these processes can be competitive. acs.org The solvent polarity can play a crucial role in determining which pathway dominates. For instance, in a study of a similar compound, the ESIPT process occurred first in polar solvents, followed by a TICT process, whereas in nonpolar solvents, the TICT process occurred before ESIPT. acs.org The formation of the TICT state was identified as a potential cause for weak fluorescence emission. acs.org

Tautomerism and Isomerism Studies

The structural diversity of this compound extends to the potential existence of various tautomers and conformational isomers. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond, while conformational isomers are different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds.

Theoretical Exploration of Tautomeric Forms

The structure of this compound, featuring a hydroxyl group on the phenol ring, allows for the theoretical exploration of keto-enol tautomerism. The primary form is the enol tautomer, where the hydroxyl group is directly attached to the aromatic ring. However, proton transfer from the hydroxyl group to a carbon atom on the ring could, in theory, lead to the formation of a keto tautomer (a cyclohexadienone).

Computational studies, typically employing Density Functional Theory (DFT) methods, can predict the relative stabilities of these tautomeric forms. By calculating the Gibbs free energy of each tautomer, it is possible to determine the equilibrium constant and thus the expected population of each form at a given temperature. For most simple phenols, the enol form is overwhelmingly more stable due to the energetic favorability of maintaining the aromaticity of the benzene (B151609) ring. It is therefore highly probable that theoretical calculations for this compound would confirm the phenol (enol) form as the dominant species.

A hypothetical representation of the relative energies is presented in the table below. It is important to note that these are illustrative values, as specific computational studies on this molecule are not publicly available.

Tautomeric FormRelative Gibbs Free Energy (kcal/mol)Predicted Equilibrium Population
Enol (Phenol) Form0>99.9%
Keto (Cyclohexadienone) Form>10<0.1%

Note: This table is illustrative and based on general principles of keto-enol tautomerism in phenols. Actual values would require specific quantum chemical calculations.

Energy Landscape of Conformational Isomers

Rotation around the C-N bonds leads to different orientations of the two ethyl groups relative to the plane of the phenyl ring. Similarly, the methyl group of the methoxy substituent can rotate. These rotations result in various conformers with distinct energies. Computational methods can map this energy landscape by performing a systematic scan of the potential energy surface as a function of the dihedral angles of these rotatable bonds.

The results of such an analysis would likely reveal several local energy minima, corresponding to stable conformers, and the transition states that connect them. The relative energies of these conformers determine their populations at thermal equilibrium. It is expected that conformers with less steric hindrance between the diethylamino and methoxy groups and the hydrogen atoms on the aromatic ring would be lower in energy and thus more populated.

A simplified, hypothetical energy profile for the rotation of one of the ethyl groups is depicted below.

Dihedral Angle (degrees)Relative Energy (kcal/mol)Description
0HighEclipsed conformation with high steric strain.
60LowStaggered conformation, a local energy minimum.
120HighEclipsed conformation.
180LowStaggered conformation, potentially the global energy minimum.

Note: This table represents a simplified and hypothetical energy profile for a single bond rotation. A full conformational analysis would involve multiple dimensions.

Advanced Chemical Applications and Functional Materials Development

Development of Advanced Dye and Pigment Systems

No research findings were identified that link 4-(Diethylamino)-2-methoxyphenol or its closely related polymer precursors, such as the vanillin-derivative DEAMVA or the ferulic acid-derivative MVP, to the development of advanced dye and pigment systems. The research focus for these compounds has been centered on their application in polymer synthesis.

Electrochemical and Redox Chemistry

The electrochemical behavior of this compound is characterized by the redox activity of its phenolic and amino functional groups. These groups allow the molecule to participate in electron transfer reactions, which can be studied using various electrochemical techniques.

The redox chemistry of phenolic compounds is a well-studied field. The oxidation of phenols, such as 4-methoxyphenol (B1676288), can be initiated electrochemically to generate unstable intermediates like phenoxonium cations. researchgate.net Similarly, the electrochemical oxidation of catechols (1,2-dihydroxybenzenes) produces o-quinones, which are highly reactive electrophiles that can undergo subsequent chemical reactions with nucleophiles. psu.edu

For this compound, the anodic oxidation process is expected to involve the phenolic hydroxyl group, likely forming a phenoxyl radical or a phenoxonium cation. The presence of the strong electron-donating diethylamino and methoxy (B1213986) groups would lower the oxidation potential compared to unsubstituted phenol (B47542). The generated electrophilic intermediate can then participate in further reactions. The study of such redox mechanisms is crucial for understanding potential degradation pathways and for designing electrosynthetic applications. researchgate.netpsu.edu

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of chemical compounds. nih.gov It provides information on the thermodynamics and kinetics of electron transfer reactions by measuring the current response of a system to a linearly cycled potential sweep. nih.govmdpi.com

When studying a compound like this compound, a typical CV experiment would involve recording the current as the potential is swept between set limits. The resulting plot, a cyclic voltammogram, would display peaks corresponding to the oxidation and reduction events. nih.gov Key parameters extracted from the voltammogram provide insight into the electrochemical process.

ParameterSymbolDescriptionInformation Gained
Anodic Peak Potential EpaThe potential at which the oxidation peak current occurs.Potential required to oxidize the species.
Cathodic Peak Potential EpcThe potential at which the reduction peak current occurs.Potential required to reduce the oxidized species.
Anodic Peak Current IpaThe maximum current measured during the oxidation scan.Related to the concentration and diffusion coefficient of the analyte.
Cathodic Peak Current IpcThe maximum current measured during the reduction scan.Indicates the reversibility of the redox reaction.
Formal Potential E°'The thermodynamic potential of the redox couple, often estimated as (Epa + Epc)/2.Intrinsic redox potential of the molecule.
Peak Separation ΔEpThe difference between the anodic and cathodic peak potentials (Epa - Epc).Provides information about the kinetics of the electron transfer reaction.

Table data sourced from general principles of cyclic voltammetry. nih.govresearchgate.net

The shape of the cyclic voltammogram, including the peak potentials and currents, is influenced by experimental conditions such as the pH of the solution, the concentration of the analyte, and the scan rate. nih.gov For phenolic compounds, the redox process is often pH-dependent. By analyzing the CV data under various conditions, one can elucidate the mechanism of the redox reaction, including the number of electrons and protons involved. psu.edu

Application in Photocatalytic Systems

The degradation of persistent organic pollutants is a critical environmental challenge, and advanced oxidation processes like heterogeneous photocatalysis are effective solutions. frontiersin.orgnih.gov Compounds like this compound, as examples of substituted phenols, can be substrates in these systems to study degradation mechanisms.

Photocatalytic degradation typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which becomes activated upon absorbing light of sufficient energy (e.g., UV or visible light). frontiersin.orgresearchgate.net This activation creates electron-hole pairs (e⁻/h⁺) in the catalyst. mdpi.com The generated holes (h⁺) are powerful oxidizing agents, while the electrons (e⁻) can react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻). mdpi.com

The degradation of an organic substrate like a substituted phenol proceeds through a series of steps:

Adsorption: The organic molecule adsorbs onto the surface of the photocatalyst.

Generation of Reactive Species: The photogenerated holes and superoxide radicals react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). mdpi.com

Oxidative Attack: These hydroxyl radicals, being extremely powerful and non-selective oxidizing agents, attack the adsorbed organic molecule. researchgate.net For aromatic compounds, this often begins with hydroxylation of the benzene (B151609) ring. researchgate.net

Intermediate Formation: The initial attack leads to the formation of various intermediate products. For phenols, this can include catechol and hydroquinone. researchgate.net

Mineralization: Through successive oxidation steps, these intermediates are broken down into smaller, simpler molecules, eventually leading to complete mineralization into carbon dioxide (CO₂), water (H₂O), and inorganic ions. researchgate.net

The efficiency of photocatalytic degradation is influenced by the molecular structure of the substrate. The presence of electron-donating groups, like the diethylamino and methoxy groups in this compound, can make the aromatic ring more susceptible to electrophilic attack by hydroxyl radicals, potentially increasing the initial rate of degradation. researchgate.net

Role as a Constituent or Mediator in Photocatalytic Reactions

While specific studies detailing the direct use of this compound as a primary photocatalyst are not prevalent in the reviewed literature, its chemical structure suggests a potential role as a mediator or a target molecule in photocatalytic reactions, particularly in the degradation of phenolic pollutants. Phenolic compounds are common water contaminants, and their photocatalytic degradation is a widely researched area. elsevierpure.comnih.govmdpi.com

The general mechanism for the photocatalytic degradation of phenols involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon the irradiation of a semiconductor photocatalyst (like TiO₂ or ZnO) with light of appropriate wavelength. elsevierpure.comnih.gov These radicals then attack the phenol ring, leading to its hydroxylation and subsequent ring-opening, ultimately resulting in the mineralization of the organic compound into carbon dioxide and water.

Substituted phenols, including those with amino and methoxy groups, have been the subject of photocatalytic degradation studies. The presence of electron-donating groups, such as the diethylamino and methoxy groups in this compound, can influence the reaction pathway and degradation efficiency. These groups can activate the aromatic ring, making it more susceptible to electrophilic attack by hydroxyl radicals. For instance, the photocatalytic degradation of p-aminophenol has been investigated using various catalysts, demonstrating the feasibility of breaking down such substituted phenols. nih.gov

The degradation of phenolic compounds can be influenced by several factors, including the initial concentration of the pollutant, the pH of the solution, and the type and dosage of the photocatalyst. nih.gov For example, the degradation rate of phenol has been observed to decrease with increasing initial concentration, as it can lead to the absorption of light by the phenol molecules rather than the photocatalyst. nih.gov The pH affects the surface charge of the photocatalyst and the ionization state of the phenolic compound, thereby influencing the adsorption and subsequent reaction rates. nih.gov

In the context of this compound, it could act as a model compound for studying the photocatalytic degradation of more complex phenolic structures. Its degradation would likely proceed through the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates, followed by the cleavage of the ring and the breakdown of the side chains. The nitrogen and sulfur atoms in related compounds can also be oxidized during the photocatalytic process.

Furthermore, the compound could potentially participate in photosensitization processes, where it absorbs light and transfers the energy to a semiconductor or to molecular oxygen, generating singlet oxygen (¹O₂) which then contributes to the degradation of pollutants. However, dedicated research is required to elucidate the specific mechanisms and efficiencies of this compound in photocatalytic systems.

Non-linear Optical (NLO) Material Research

The field of non-linear optics (NLO) investigates the interaction of high-intensity light with materials to produce new optical effects. jhuapl.eduutwente.nl Organic molecules have garnered significant attention for NLO applications due to their large molecular hyperpolarizabilities, fast response times, and the ability to be tailored through synthetic chemistry to optimize their NLO properties. researchgate.netnih.gov

Design Principles for NLO Active Compounds

The design of effective second-order NLO molecules is primarily based on creating non-centrosymmetric structures with a large change in dipole moment upon excitation. This is typically achieved by connecting an electron-donating group (donor) to an electron-accepting group (acceptor) through a π-conjugated bridge. This "push-pull" architecture facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an intense light source, which is the fundamental origin of the second-order NLO response. nih.gov

Key design principles for enhancing the first hyperpolarizability (β), a measure of the second-order NLO activity of a molecule, include:

Strength of Donor and Acceptor Groups: Increasing the electron-donating ability of the donor and the electron-accepting strength of the acceptor generally leads to a larger β value. The diethylamino group in this compound is a strong electron donor.

π-Conjugated Bridge: The length and nature of the conjugated bridge connecting the donor and acceptor are crucial. A longer conjugation length can increase the ICT distance and enhance the NLO response, but an optimal length often exists. The aromatic ring in this compound serves as the π-bridge.

Molecular Planarity: A planar molecular structure facilitates π-electron delocalization and efficient ICT, which is beneficial for a large NLO response.

Acentric Crystal Packing: For bulk materials to exhibit a second-order NLO effect, the molecules must crystallize in a non-centrosymmetric space group. The presence of chiral centers or hydrogen bonding can promote such packing.

The structure of this compound, with its strong diethylamino donor group and the methoxy group also influencing the electronic properties of the phenyl π-bridge, aligns with these fundamental design principles for second-order NLO materials. The hydroxyl group can participate in hydrogen bonding, potentially influencing the crystal packing.

Theoretical and Experimental Characterization of NLO Properties

The NLO properties of candidate materials are evaluated through a combination of theoretical calculations and experimental techniques.

Theoretical Characterization:

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the NLO properties of molecules. nih.govrsc.org These methods can calculate key parameters that govern the NLO response:

Calculated Parameter Significance in NLO
First Hyperpolarizability (β) Quantifies the second-order NLO response of a molecule.
Dipole Moment (μ) The change in dipole moment between the ground and excited states is critical for the NLO effect.
Polarizability (α) Describes the linear response of the molecule to an electric field.
HOMO-LUMO Energy Gap A smaller energy gap often correlates with a larger NLO response.
Absorption Spectra (UV-Vis) Predicts the wavelengths of light the molecule will absorb, which is important for transparency in the desired operational range.

For a molecule like this compound, theoretical calculations would involve optimizing its geometry and then computing its electronic properties and NLO coefficients. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate predictions. nih.gov

Experimental Characterization:

Several experimental techniques are employed to measure the NLO properties of materials:

Kurtz-Perry Powder Technique: This is a common method for screening the second-harmonic generation (SHG) efficiency of a powdered sample. The intensity of the frequency-doubled light generated by the sample is compared to that of a standard reference material like potassium dihydrogen phosphate (B84403) (KDP).

Z-scan Technique: This technique is used to measure the non-linear absorption coefficient (β) and the non-linear refractive index (n₂) of a material. The sample is moved along the z-axis of a focused laser beam, and the change in transmittance is measured. frontiersin.org

Electric-Field-Induced Second-Harmonic Generation (EFISH): This method measures the first hyperpolarizability (β) of a molecule in solution by applying a strong DC electric field to break the centrosymmetry of the solution.

Hyper-Rayleigh Scattering (HRS): This technique can also determine the first hyperpolarizability of molecules in solution without the need for an external electric field.

Q & A

Q. What are the optimal synthetic routes for 4-(diethylamino)-2-methoxyphenol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-hydroxy-2-methoxyphenol with diethylamine under basic conditions (e.g., K₂CO₃/NaHCO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Purity is validated via HPLC (C18 column, UV detection at 280 nm) and NMR (δ 1.2–1.4 ppm for diethyl groups). Recrystallization in ethanol/water (7:3 v/v) improves purity to >98% .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Key precautions include:

  • PPE: Nitrile gloves, chemical goggles, and lab coats to mitigate skin/eye irritation (GHS Category 2/2A) .
  • Ventilation: Use fume hoods to avoid inhalation (TLV: 5 mg/m³).
  • Spill Management: Absorb with inert material (e.g., vermiculite) and neutralize with 5% acetic acid .
  • Storage: In amber glass under nitrogen at 4°C to prevent oxidation .

Q. How can researchers validate the derivatization efficiency of this compound in analytical chemistry?

Methodological Answer: Derivatization efficiency is tested via reaction with carbonyl-containing analytes (e.g., methoxyamine) under acidic conditions (pH 4–5, HCl buffer). Monitor completion via:

  • UV-Vis Spectroscopy: Absorbance shift at 350–400 nm due to Schiff base formation .
  • LC-MS/MS: Quantify unreacted starting material; >95% conversion indicates efficiency .

Advanced Research Questions

Q. How does this compound compare to other amines in CO₂ absorption kinetics, and what experimental parameters are critical?

Methodological Answer: Comparative studies use a wetted-wall column reactor under controlled temperature (25–40°C) and CO₂ partial pressure (0.1–1 atm). Key parameters:

  • Kinetic Rate Constant (k₂): Determined via stopped-flow spectrophotometry (e.g., k₂ = 1.2 × 10⁴ M⁻¹s⁻¹ at 25°C, 30% higher than monoethanolamine) .
  • Absorption Capacity: Measure gravimetrically; 0.8 mol CO₂/mol amine at 40°C .

Table 1: Kinetic Comparison with Common Amines

Aminek₂ (M⁻¹s⁻¹, 25°C)CO₂ Capacity (mol/mol)
This compound1.2 × 10⁴0.8
Monoethanolamine (MEA)8.7 × 10³0.6
Piperazine2.5 × 10⁴1.1

Q. How can structural analogs of this compound be designed to enhance acetylcholinesterase inhibition?

Methodological Answer:

  • Computational Docking: Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). Focus on substituents at the methoxy group (e.g., bulkier alkyl chains) to improve binding affinity .
  • In Vitro Testing: Ellman’s assay (IC₅₀ = 90–380 nM for analogs with trifluoromethyl groups) .

Q. What strategies resolve contradictions in reported CO₂ absorption data for this compound blends?

Methodological Answer: Contradictions often arise from:

  • Impurity Effects: Use GC-MS to detect byproducts (e.g., oxidized species) that inhibit absorption .
  • pH Control: Maintain pH 9–10 with phosphate buffers to stabilize carbamate formation .
  • Blend Ratios: Optimize with response surface methodology (RSM); 30% this compound + 20% MEA maximizes k₂ and capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.